N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide
Description
N-(1,3-Benzodioxol-5-ylmethyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide is a synthetic benzimidazole derivative characterized by a benzodioxole group linked via a methylene bridge to a thioacetamide moiety, which is further substituted with a 5-methoxy-benzimidazole ring.
Properties
Molecular Formula |
C18H17N3O4S |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H17N3O4S/c1-23-12-3-4-13-14(7-12)21-18(20-13)26-9-17(22)19-8-11-2-5-15-16(6-11)25-10-24-15/h2-7H,8-10H2,1H3,(H,19,22)(H,20,21) |
InChI Key |
AOYMDLPNKIOJBL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The target compound shares structural motifs with several derivatives reported in the literature. Key comparisons include:
Key Observations :
- Substituent Effects: The 5-methoxy group on benzimidazole may enhance lipophilicity and metabolic stability compared to non-substituted analogs . Chlorine or phenyl substituents (e.g., in thiadiazole derivatives) increase molecular weight and polarity, impacting solubility .
2.2.1. Anticancer Activity
- Target Compound (Benzimidazole Derivative): Analogous compounds (e.g., ’s Compound 8) exhibit cytotoxic effects on A549 lung adenocarcinoma (IC₅₀ ~15–25 µM) and C6 glioma cells, comparable to cisplatin, via MMP-9 inhibition .
- Oxadiazole Analogs (Compound 9) : Similar potency (IC₅₀ ~20 µM) but reduced selectivity due to the absence of methoxy groups, which may diminish target specificity .
- Thiazole Derivatives (Compound 4c) : Higher selectivity (IC₅₀: 23.30 µM for A549 vs. >1000 µM for NIH/3T3 fibroblasts) but lower apoptosis induction than benzimidazoles .
2.2.2. Enzyme Inhibition
- MMP-9 Inhibition : Benzimidazole derivatives (e.g., Compound 8) show superior MMP-9 binding (docking scores: −9.2 kcal/mol) compared to oxadiazoles (−8.5 kcal/mol), attributed to the methoxy group’s hydrogen-bonding interactions with the enzyme’s active site .
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